molecular formula C9H12N2O B1436847 6-Cyclopentylpyrimidin-4-ol CAS No. 1159818-25-3

6-Cyclopentylpyrimidin-4-ol

Cat. No. B1436847
M. Wt: 164.2 g/mol
InChI Key: CCBGCVWONHQIHN-UHFFFAOYSA-N
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Description

6-Cyclopentylpyrimidin-4-ol is a heterocyclic organic compound that contains a pyrimidine ring fused to a cyclopentane ring. It has a molecular formula of C9H12N2O and a molecular weight of 164.21 g/mol1.



Synthesis Analysis

The synthesis of 6-Cyclopentylpyrimidin-4-ol is not explicitly mentioned in the available literature. However, retrosynthesis prediction with an interpretable deep-learning framework based on molecular assembly tasks has been discussed2. Also, a related compound, 2-Amino-6-cyclopentylpyrimidin-4-ol, is prepared by classical cyclocondensation of guanidine salts with alkyl 3-aryl-3-oxopropanoates and the Suzuki cross coupling of 2-amino-6-chloropyrimidin-4(3H)-one with substituted benzene boronic acids3.



Molecular Structure Analysis

6-Cyclopentylpyrimidin-4-ol contains a pyrimidine ring fused to a cyclopentane ring1. The detailed molecular structure analysis is not available in the retrieved literature.



Chemical Reactions Analysis

Specific chemical reactions involving 6-Cyclopentylpyrimidin-4-ol are not mentioned in the available literature. However, related compounds like palbociclib-based CDK4/6 inhibitors have been studied for their inhibitory activity4.



Physical And Chemical Properties Analysis

6-Cyclopentylpyrimidin-4-ol is a white to off-white solid that is soluble in water and organic solvents such as ethanol, methanol, and DMSO. It has a melting point of 143-146°C and a boiling point of 331.5 °C1.


Scientific Research Applications

Fluorescent Sensors and Bacterial Cell Imaging

A study by Yadav and Singh (2018) described the development of fluorescent sensors based on pyrimidin-4-ol derivatives for the selective recognition of aluminum ions (Al3+). These compounds exhibited "OFF-ON type" fluorescence mode in the presence of Al3+ ions, with applications in bacterial cell imaging and logic gate operations. This innovative application demonstrates the potential of pyrimidin-4-ol derivatives in environmental sensing and bioimaging technologies Yadav & Singh, 2018.

Cyclin-dependent Kinase Inhibitors in Cancer Therapy

Research led by Toogood et al. (2005) focused on the development of selective inhibitors for cyclin-dependent kinases 4 and 6 (Cdk4/6), crucial in cancer cell proliferation. By modifying pyrido[2,3-d]pyrimidin-7-ones to include specific side chains, they achieved high selectivity for Cdk4/6, identifying compound PD 0332991 as a promising candidate for cancer treatment due to its selectivity and pharmacokinetic profile Toogood et al., 2005.

Chemical Synthesis and Functionalization

Quiroga et al. (2008) explored the cyanoacetylation of 6-aminopyrimidines, demonstrating the versatility of pyrimidin-4(3H)-ones as substrates for chemical synthesis. This work underscores the functional adaptability of pyrimidin-4-ol derivatives in organic synthesis, potentially leading to new materials and pharmaceuticals Quiroga et al., 2008.

Colorimetric and Fluorometric Sensors

Gupta, Singhal, and Singh (2016) synthesized pyrimidine-based sensors with applications in colorimetric and fluorometric detection of metal ions, demonstrating the compound's ability to form complexes with Ni(II) ions. Such sensors are valuable for environmental monitoring and diagnostic assays Gupta, Singhal, & Singh, 2016.

Safety And Hazards

Specific safety and hazards information for 6-Cyclopentylpyrimidin-4-ol is not available in the retrieved literature.


Future Directions

The future directions of 6-Cyclopentylpyrimidin-4-ol are not explicitly mentioned in the available literature. However, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies5.


Please note that this information is based on the available literature and may not be comprehensive. Further research may provide more insights into the properties and applications of 6-Cyclopentylpyrimidin-4-ol.


properties

IUPAC Name

4-cyclopentyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-9-5-8(10-6-11-9)7-3-1-2-4-7/h5-7H,1-4H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBGCVWONHQIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401302833
Record name 6-Cyclopentyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopentylpyrimidin-4-ol

CAS RN

1159818-25-3
Record name 6-Cyclopentyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159818-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Cyclopentyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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